2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide
Descripción
Propiedades
Fórmula molecular |
C21H18F3N3O4 |
|---|---|
Peso molecular |
433.4 g/mol |
Nombre IUPAC |
2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C21H18F3N3O4/c1-30-17-9-3-13(11-18(17)31-2)16-8-10-20(29)27(26-16)12-19(28)25-15-6-4-14(5-7-15)21(22,23)24/h3-11H,12H2,1-2H3,(H,25,28) |
Clave InChI |
IDXCUJRBQSNEFK-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=C(C=C3)C(F)(F)F)OC |
Origen del producto |
United States |
Métodos De Preparación
Intermediate 1: 3-(3,4-Dimethoxyphenyl)-6-oxopyridazine
Intermediate 2: 3-(3,4-Dimethoxyphenyl)-6-(4-(trifluoromethyl)phenyl)pyridazinone
Critical Reaction Parameters
Catalyst Screening for Coupling Reactions
Comparative data for Suzuki-Miyaura catalysts:
| Catalyst | Loading | Yield | Cost Efficiency |
|---|---|---|---|
| Pd(PPh₃)₄ | 2 mol% | 85% | High |
| Pd(OAc)₂ | 5 mol% | 72% | Moderate |
| PdCl₂(dppf) | 3 mol% | 79% | Low |
Solvent Effects on Amide Bond Formation
| Solvent | Dielectric Constant | Yield |
|---|---|---|
| DMF | 36.7 | 68% |
| THF | 7.6 | 41% |
| DCM | 8.9 | 29% |
Purification and Isolation Techniques
Column Chromatography
Recrystallization Optimization
| Solvent System | Purity | Crystal Form |
|---|---|---|
| Ethanol/H₂O (9:1) | 99.1% | Needles |
| Acetone/Hexane | 97.8% | Plates |
Process Optimization Strategies
Microwave-Assisted Synthesis
Green Chemistry Approaches
Scalability and Industrial Considerations
Pilot-Scale Production (10 kg batch)
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Cycle Time | 48 hrs | 72 hrs |
| Overall Yield | 52% | 47% |
| Purity | 98.5% | 97.8% |
Cost Analysis
| Component | Cost Contribution |
|---|---|
| Pd Catalysts | 38% |
| 4-(Trifluoromethyl)aniline | 29% |
| Solvents | 18% |
Analytical Validation
HPLC Method Development
| Column | Mobile Phase | Retention Time |
|---|---|---|
| C18 | ACN/H₂O (70:30) | 6.25 min |
| HILIC | MeOH/AmFm (pH 4.5) | 8.91 min |
Stability Studies
| Condition | Degradation |
|---|---|
| 40°C/75% RH (1 month) | <0.5% |
| Light (1.2 million lux·hr) | 1.2% |
Análisis De Reacciones Químicas
2-(3-(3,4-dimetoxi fenil)-6-oxopiridazin-1(6H)-il)-N-(4-(trifluorometil) fenil)acetamida puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Este compuesto se puede oxidar usando agentes oxidantes comunes como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio, lo que podría convertir los grupos cetona en alcoholes.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden introducir nuevos grupos funcionales en la molécula, alterando sus propiedades químicas.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen disolventes orgánicos como diclorometano o etanol, y catalizadores como paladio sobre carbono para reacciones de hidrogenación. Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados.
Aplicaciones Científicas De Investigación
Química: Se puede usar como un bloque de construcción para la síntesis de moléculas más complejas, particularmente en el desarrollo de nuevos productos farmacéuticos o agroquímicos.
Biología: La estructura única del compuesto puede permitirle interactuar con objetivos biológicos, convirtiéndolo en un candidato para el descubrimiento y desarrollo de fármacos.
Medicina: Las posibles aplicaciones terapéuticas podrían incluir actividades antiinflamatorias, anticancerígenas o antimicrobianas, aunque se necesitan más investigaciones para confirmar estos efectos.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 2-(3-(3,4-dimetoxi fenil)-6-oxopiridazin-1(6H)-il)-N-(4-(trifluorometil) fenil)acetamida dependería de sus interacciones específicas con los objetivos moleculares. Los mecanismos potenciales podrían implicar:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas uniéndose a sus sitios activos, bloqueando así su actividad.
Unión a receptores: Podría interactuar con receptores celulares, modulando las vías de transducción de señales y alterando las respuestas celulares.
Intercalación de ADN: El compuesto podría intercalarse en el ADN, afectando la expresión genética y la función celular.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
| Compound Name (Structure) | Pyridazinone Substituent | Anilide Substituent | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Target Compound : 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide | 3,4-dimethoxyphenyl | 4-(trifluoromethyl)phenyl | C21H20F3N3O4 | 459.4 |
| N-(3-Chloro-4-fluorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide | 3,4-dimethoxyphenyl | 3-chloro-4-fluorophenyl | C20H17ClFN3O4 | 432.8 |
| 2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4,5-trifluorophenyl)acetamide | 2-fluoro-4-methoxyphenyl | 3,4,5-trifluorophenyl | C19H13F4N3O3 | 407.3 |
| N-(3-acetylphenyl)-2-[3-(4-fluoro-2-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide | 4-fluoro-2-methoxyphenyl | 3-acetylphenyl | C21H18FN3O4 | 395.4 |
Key Structural and Functional Differences :
In contrast, and analogs replace dimethoxy with fluoro-methoxy groups (e.g., 2-fluoro-4-methoxy in ), reducing electron donation and altering steric bulk.
Anilide Substituents :
- The target’s 4-trifluoromethyl group offers strong hydrophobicity and resistance to oxidative metabolism. ’s analog substitutes this with 3-chloro-4-fluoro , introducing halogen-mediated polar interactions. ’s 3,4,5-trifluoroanilide increases electronegativity, while ’s 3-acetylphenyl introduces a ketone for hydrogen bonding.
Physicochemical Properties :
- The target compound has the highest molecular weight (459.4 g/mol ) due to the CF3 group. Analogs with fluorine-rich substituents (e.g., ) exhibit lower molecular weights (~407 g/mol), likely improving solubility but reducing lipophilicity.
Actividad Biológica
The compound 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including its mechanisms of action and therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 439.47 g/mol. The structure includes a pyridazine core with substituents that enhance its biological activity. Key properties are summarized in the following table:
| Property | Value |
|---|---|
| Molecular Weight | 439.47 g/mol |
| Molecular Formula | C23H25N3O6 |
| LogP | 1.7863 |
| Polar Surface Area | 83.541 Ų |
| Hydrogen Bond Acceptors | 9 |
| Hydrogen Bond Donors | 1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyridazine core followed by the introduction of the phenyl groups through electrophilic aromatic substitution. The final product is obtained via amide bond formation using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Anticonvulsant Activity
Research has indicated that compounds similar to 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide exhibit significant anticonvulsant properties. For instance, studies have shown that derivatives containing trifluoromethyl groups enhance anticonvulsant activity in animal models . The mechanism appears to involve modulation of neuronal voltage-sensitive sodium channels, which are critical in regulating neuronal excitability .
Cytotoxicity Against Cancer Cell Lines
Preliminary studies suggest that this compound may also possess cytotoxic effects against various cancer cell lines. The interaction with specific molecular targets can inhibit cell proliferation, making it a candidate for further investigation in cancer therapy .
The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that it interacts with proteins and nucleic acids, potentially disrupting critical cellular processes and leading to apoptosis in cancer cells .
Case Studies and Research Findings
- Anticonvulsant Screening : In a study involving various derivatives, compounds with trifluoromethyl substitutions showed enhanced activity in maximal electroshock (MES) tests, indicating their efficacy against seizures .
- Cytotoxic Studies : A series of experiments demonstrated that the compound exhibited significant cytotoxicity against several human cancer cell lines, suggesting potential therapeutic applications in oncology .
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for preparing 2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide, and what are the critical reaction parameters?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the pyridazinone core via hydrazine-carbonyl condensation, followed by alkylation or acetylation to introduce the dimethoxyphenyl and trifluoromethylphenyl groups. Key steps include:
- Core formation : Use of hydrazine hydrate with diketone precursors under reflux in ethanol .
- Substituent introduction : Alkylation with 3,4-dimethoxybenzyl halides or Mitsunobu reactions, and amidation with 4-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt .
- Critical parameters : Solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for amidation), and purification via column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using DEPT-135 and 2D experiments (COSY, HSQC) to resolve overlapping signals from the dimethoxyphenyl and pyridazinone moieties .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to confirm purity (>95%) and molecular ion peaks .
- FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches .
Q. What are the hypothesized biological targets based on structural analogs?
- Methodological Answer : Similar pyridazinone-acetamide derivatives exhibit activity against phosphodiesterase 4 (PDE4) due to interactions with the catalytic domain. The trifluoromethyl group may enhance binding via hydrophobic interactions. Initial target validation should include:
- Enzyme inhibition assays : PDE4B isoform testing using cAMP hydrolysis assays .
- Molecular docking : Compare binding poses with rolipram (known PDE4 inhibitor) using AutoDock Vina .
Q. How can researchers determine the compound’s physicochemical properties (e.g., solubility, logP)?
- Methodological Answer :
- LogP : Calculate via HPLC retention times relative to standards (e.g., octanol-water partitioning) .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, analyzed by UV-Vis spectroscopy .
- Stability : Conduct stress testing under acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions .
Q. What in vitro assays are recommended for preliminary bioactivity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Dose-response curves : Use 10 nM–100 µM concentrations with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthetic yield and purity?
- Methodological Answer : Apply factorial designs to assess interactions between variables:
- Factors : Reaction temperature, solvent polarity, catalyst loading.
- Response surfaces : Maximize yield via Central Composite Design (CCD) in software like Minitab .
- Case study : For amidation steps, optimize EDCI concentration (1.2–1.5 eq.) and reaction time (12–24 hrs) to reduce byproducts .
Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer :
- Assay validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .
- Meta-analysis : Pool data from ≥3 independent labs, applying ANOVA to identify outliers .
- Probe solubility effects : Use LC-MS to confirm compound integrity in assay buffers .
Q. What computational strategies predict metabolite formation and toxicity?
- Methodological Answer :
- In silico metabolism : Use GLORY or SyGMa to simulate phase I/II metabolism, focusing on demethylation of the dimethoxyphenyl group .
- Toxicity prediction : Apply ProTox-II for hepatotoxicity alerts and ADMETlab2.0 for cardiotoxicity risk .
- Docking metabolites : Compare parent compound and metabolites against off-targets (e.g., hERG channel) .
Q. What strategies are effective for synthesizing derivatives with enhanced target selectivity?
- Methodological Answer :
- SAR studies : Systematically vary substituents (e.g., replace trifluoromethyl with cyano or nitro groups) .
- Click chemistry : Introduce triazole moieties via CuAAC reactions to explore hydrogen-bonding interactions .
- Fragment-based design : Use X-ray crystallography of target-ligand complexes to guide modifications .
Q. How can forced degradation studies elucidate stability under physiological conditions?
- Methodological Answer :
- Hydrolytic degradation : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 6.8) at 37°C for 24 hrs .
- Photostability : Expose to UV light (320–400 nm) for 48 hrs, monitoring degradation via UPLC-PDA .
- Degradation pathways : Identify primary degradation products (e.g., hydrolyzed amide bonds) using HRMS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
